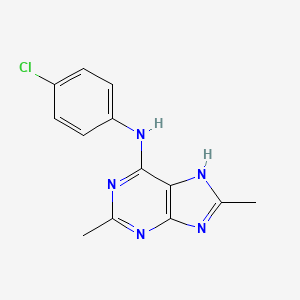
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the purine ring, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine typically involves the reaction of 4-chloroaniline with a suitable purine precursor. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex purine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-2,8-dimethyl-7H-purin-6-amine
- N-(4-fluorophenyl)-2,8-dimethyl-7H-purin-6-amine
- N-(4-methylphenyl)-2,8-dimethyl-7H-purin-6-amine
Uniqueness
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and may also influence its biological activity by affecting its interaction with molecular targets.
特性
CAS番号 |
96883-33-9 |
|---|---|
分子式 |
C13H12ClN5 |
分子量 |
273.72 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-7-15-11-12(16-7)17-8(2)18-13(11)19-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H2,15,16,17,18,19) |
InChIキー |
AZRBYRQNYIUZLR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
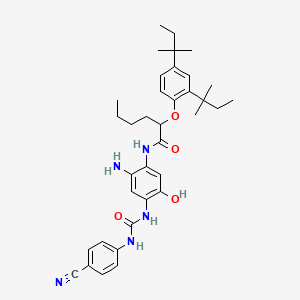
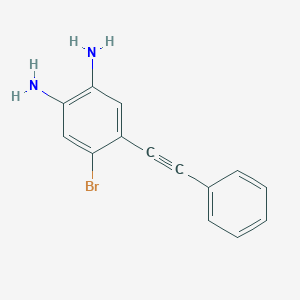
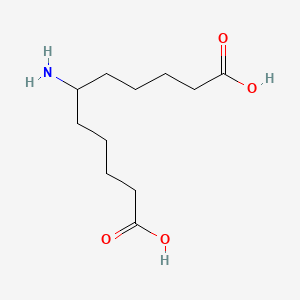
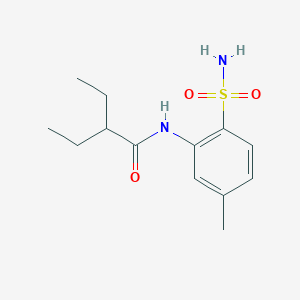
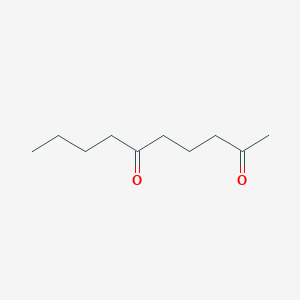
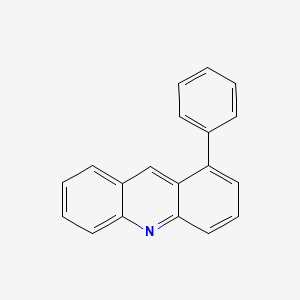
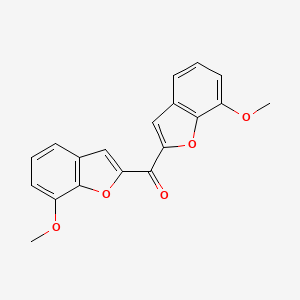
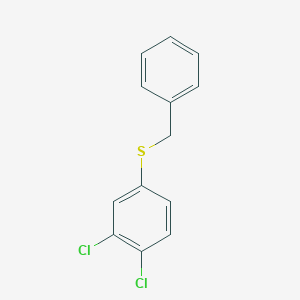
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
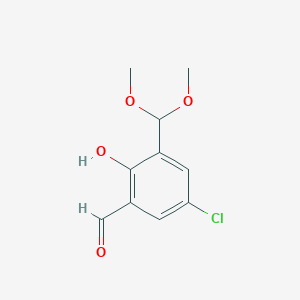
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)


